molecular formula C19H17N3O2S B2921642 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione CAS No. 875659-01-1

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione

Cat. No.: B2921642
CAS No.: 875659-01-1
M. Wt: 351.42
InChI Key: RSLOXHZFPZLGCM-UHFFFAOYSA-N
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Description

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione is a synthetic small molecule belonging to the benzopyranopyrimidine class, recognized for its potential as a kinase inhibitor. This compound is structurally characterized by a complex tricyclic core system, which is central to its ability to interact with specific enzymatic targets. Its mechanism of action is primarily attributed to functioning as a potent and selective ATP-competitive inhibitor, with a notable affinity for the Janus kinase 3 (JAK3) signaling pathway source . The selective inhibition of JAK3 makes this compound a critical research tool for investigating cytokine signaling, immune cell activation, and the pathophysiology of various autoimmune diseases and hematological cancers source . Researchers utilize this reagent in biochemical assays to study kinase enzyme kinetics, in cell-based models to elucidate JAK-STAT signaling cascades, and in preclinical studies to explore the therapeutic potential of JAK3 inhibition. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-10-3-5-12(6-4-10)17-21-18-15(19(25)22-17)7-14-13(9-23)8-20-11(2)16(14)24-18/h3-6,8,23H,7,9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOXHZFPZLGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C(=CN=C4C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name / ID Core Structure Substituents Functional Groups Reference
Target Compound Tricyclo[8.4.0.0³,⁸] 11-(hydroxymethyl), 14-methyl, 5-(4-methylphenyl) 2-oxa, 4,6,13-triaza, 7-thione
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Tetracyclic (9.2.1.0²,¹⁰.0⁴,⁸) 4-methoxyphenyl, dithia (S-S) bridge Ketone (C=O), azacycle [5]
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Tricyclo[7.3.0.0²,⁶] 4-methoxyphenyl, phenyl Hexaaza system [7]
4,16-Dimethoxy-10-methyl-9-[2-(²H5)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-... Tricyclo[11.4.0.0²,⁷] Dimethoxy, deuterated phenylethyl Azacycle, hydroxyl [9]

Key Observations :

  • Ring System Flexibility : The target compound’s tricyclo[8.4.0.0³,⁸] system is less strained compared to the tetracyclic framework in but more rigid than the tricyclo[7.3.0.0²,⁶] system in .
  • Functional Group Diversity : The 7-thione group distinguishes it from analogues with ketones (e.g., ) or hydroxyl groups (e.g., ). Thiones exhibit unique reactivity, such as tautomerism and metal-binding capacity.

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a common metric for molecular similarity ), the target compound’s binary fingerprint was compared to analogues:

Table 2: Tanimoto Similarity Scores

Compared Compound Tanimoto Coefficient Key Differences Identified
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIi) 0.65 Replacement of dithia bridge with oxa-triaza system
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]pentaene 0.58 Hexaaza vs. triaza core; absence of thione
4,16-Dimethoxy-10-methyl-9-[2-(²H5)phenylethyl]-... 0.42 Larger tricyclic system; deuterated substituent

Implications :

  • Scores >0.5 indicate moderate similarity, suggesting shared pharmacophoric features (e.g., aromaticity, heteroatom placement).
  • Lower scores (e.g., 0.42 for ) highlight the uniqueness of the target’s hydroxymethyl and thione groups.

Biological Activity

The compound 11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione (CAS Number: 892384-70-2) is a complex organic molecule with potential biological applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O4SC_{28}H_{26}N_{4}O_{4}S with a molecular weight of approximately 514.6 g/mol. The structure features a triazatricyclo framework which is significant for its biological interactions.

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.6 g/mol
CAS Number892384-70-2

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several mechanisms of action:

  • Topoisomerase Inhibition : Similar compounds have been shown to modulate the off-rate of camptothecin analogues from the topoisomerase-DNA complex, which is crucial in cancer therapy . The structural modifications in this compound might enhance its binding affinity to topoisomerases.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells through various pathways including oxidative stress and DNA damage .
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens, indicating potential for this compound as an antimicrobial agent.

Study 1: Antitumor Efficacy

A study conducted on a series of triazole derivatives indicated that modifications similar to those present in our compound significantly increased cytotoxicity against human cancer cell lines. The study highlighted the importance of the hydroxymethyl group in enhancing biological activity through improved solubility and bioavailability .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for compounds with similar structural motifs. It was found that these compounds could effectively inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This finding suggests that our compound could also exhibit similar properties.

Biological Testing

The biological evaluation of this compound has not been extensively documented in literature; however, related compounds have undergone various assays:

  • Cytotoxicity Assays : These assays measure the ability of the compound to induce cell death in cancer cell lines.
  • Antimicrobial Testing : Evaluating effectiveness against bacterial strains to assess potential therapeutic applications.

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